molecular formula C19H12O2 B110427 Dibenzofuran-3-yl(phenyl)methanone CAS No. 6407-29-0

Dibenzofuran-3-yl(phenyl)methanone

Cat. No. B110427
CAS RN: 6407-29-0
M. Wt: 272.3 g/mol
InChI Key: GRGOAGFQWWNEEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzofuran derivatives has been explored in several studies. In one approach, bisbenzofuran-2-yl-methanone derivatives were prepared with excellent yields, leading to compounds with potential biological activity . Another study focused on the reaction of 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione with Η-active nucleophiles, yielding dibenzoylmethane and various other products . Additionally, a one-pot synthesis method was developed for (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, which were then characterized and tested for antimicrobial and antioxidant properties . A domino intermolecular Sonogashira coupling followed by intramolecular carbanion-yne cyclization was employed to access (3-benzylbenzofuran-2-yl)(phenyl)methanones . Lastly, Suzuki cross-coupling was utilized to synthesize substituted (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanones, which were then evaluated for antimicrobial activity .

Molecular Structure Analysis

The molecular structures of the synthesized benzofuran derivatives were characterized using various analytical techniques. For instance, the novel bisbenzofuran-2-yl-methanone derivatives were characterized but not detailed in the provided data . The structural study of related compounds, such as (1RS,2SR,3RS,4SR,5RS)-2,4-dibenzoyl-1,3,5-triphenylcyclohexan-1-ol, revealed that the cyclohexane ring adopts a chair conformation with bulky groups in equatorial positions, which was confirmed by NMR studies and crystallography .

Chemical Reactions Analysis

The reactivity of benzofuran derivatives has been investigated through various chemical reactions. The hydrolysis of 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione resulted in the formation of dibenzoylmethane and oxalic acid derivatives . The reaction of this compound with different nucleophiles led to the formation of various products, including 2-pyrrolones and oxalic acid anilides . The Sonogashira coupling and subsequent cyclization strategies were used to construct two C-C bonds in a one-pot manner, demonstrating good functional group tolerance .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives were inferred from their biological activities and molecular structures. The antimicrobial and antioxidant activities of the synthesized compounds were assessed, with some showing significant antibacterial activity and free radical scavenging activity . The structural analysis provided insights into the conformational preferences of the molecules, which can influence their physical properties and reactivity .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Dibenzofuran-3-yl(phenyl)methanone derivatives have demonstrated significant antimicrobial and antioxidant properties. Rashmi et al. (2014) synthesized various derivatives and found compound 2a exhibiting the highest antibacterial activity, while compound 2d showed the highest free radical scavenging activity. None of these compounds showed antifungal activity. These findings highlight the potential use of dibenzofuran derivatives in antimicrobial applications (Rashmi et al., 2014).

Synthesis and Chemical Properties

Sunitha et al. (2017) synthesized a series of novel benzofuran-based 1,2,3-triazoles, showcasing high antimicrobial activity. This study indicates the versatility of dibenzofuran-3-yl(phenyl)methanone in chemical synthesis (Sunitha et al., 2017). Similarly, Reddy and Reddy (2016) prepared a series of substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones via Suzuki cross-coupling, demonstrating antibacterial and antifungal activities (Reddy & Reddy, 2016).

Potential Anti-Tumor Agents

Hayakawa et al. (2004) identified a benzofuran derivative, 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, as a potent anti-tumor agent. This compound showed selective cytotoxicity against a tumorigenic cell line (Hayakawa et al., 2004).

Inhibition of Human Uric Acid Transporter 1 (hURAT1)

Wempe et al. (2011) synthesized a series of (2-ethylbenzofuran-3-yl)(substituted-phenyl)methanone compounds. These compounds were tested as inhibitors of hURAT1, providing insights into their potential use in treating conditions related to uric acid transport (Wempe et al., 2011).

Corrosion Inhibition Properties

Fergachi et al. (2018) reported that a synthesized compound, 2(-4(chlorophenyl-1H-benzo[d]imidazol)-1-yl)phenyl)methanone, exhibited excellent corrosion inhibition properties for mild steel in acidic medium. This suggests potential industrial applications in corrosion prevention (Fergachi et al., 2018).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications. They are considered potential natural drug lead compounds . Future research could focus on exploring the biological activities of “Dibenzofuran-3-yl(phenyl)methanone” and its derivatives, and developing novel methods for their synthesis .

properties

IUPAC Name

dibenzofuran-3-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O2/c20-19(13-6-2-1-3-7-13)14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGHMCNGJGYVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274734
Record name dibenzofuran-3-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofuran-3-yl(phenyl)methanone

CAS RN

6407-29-0
Record name dibenzofuran-3-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYLDIBENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
田中徹, タナカトオル - 2016 - kyoto-phu.repo.nii.ac.jp
シクロプロパンおよびシクロブタン化合物はその特有の高い反応性のため有機合成化学において有用な合成中間体となる. 当研究室では, 反応系中で生成するシクロプロパン中間体を経由した骨格…
Number of citations: 3 kyoto-phu.repo.nii.ac.jp

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